molecular formula C16H20FNO5 B3161252 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 869681-94-7

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3161252
CAS No.: 869681-94-7
M. Wt: 325.33 g/mol
InChI Key: MAFMHYCSEUVBCN-STQMWFEESA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-fluoro-phenoxy substituent at the 4-position, and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,4S) distinguishes it from other diastereomers, such as (2S,4R) or (2R,4S) variants.

Properties

IUPAC Name

(2S,4S)-4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFMHYCSEUVBCN-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉FNO₅
  • CAS Number : 1354486-09-1
  • Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and a 4-fluorophenoxy moiety, contributing to its biological properties.

The biological activity of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is primarily attributed to its interaction with specific biological targets. Research has indicated that this compound may exhibit:

  • Antifungal Activity : Preliminary studies suggest that the compound may inhibit the growth of certain fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating possible mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalCandida albicansInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
AntimicrobialStaphylococcus aureusReduced viability

Case Studies

  • Antifungal Efficacy :
    A study evaluated the antifungal properties of the compound against Candida albicans. Results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent for fungal infections.
  • Cytotoxicity in Cancer Cells :
    Research involving HeLa cervical cancer cells demonstrated that treatment with (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid resulted in increased apoptosis markers. This suggests that the compound could be further explored for its anticancer potential.
  • Mechanistic Insights :
    Further investigations have focused on elucidating the molecular mechanisms behind its biological activities. Studies have shown that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

Compound Name CAS Number Substituent at 4-Position Stereochemistry Molecular Formula Key Features
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid 203866-13-1 4-fluoro-phenoxy (2S,4S) C₁₆H₂₀FNO₅ Fluorine enhances metabolic stability; chiral centers critical for binding specificity.
(2S,4R)-1-(Tert-butoxycarbonyl)-4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxylic acid Not provided 4-vinylbenzyloxy (2S,4R) C₂₀H₂₇NO₅ Vinylbenzyl group enables polymerization or conjugation; altered stereochemistry affects reactivity .
(2R,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 144069-70-5 Phenyl (2R,4S) C₁₆H₂₁NO₄ Phenyl group increases hydrophobicity; distinct stereochemistry reduces compatibility with certain enzyme active sites .
(2S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 Phenyl (2S,4S) C₁₆H₂₁NO₄ Matches target compound’s stereochemistry but lacks fluorine; lower polarity may reduce solubility .

Physicochemical Properties

  • Solubility: The 4-fluoro-phenoxy substituent likely reduces aqueous solubility compared to the phenyl analog due to increased hydrophobicity.
  • Stability: The Boc-protected pyrrolidine core is stable under standard storage conditions. The fluorine atom may enhance hydrolytic stability relative to non-fluorinated analogs .

Hazard Profiles

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Target Organ Toxicity
(2S,4S)-4-fluoro-phenoxy derivative No data No data No data No data
(2R,4S)-phenyl analog (CAS 144069-70-5) Category 4 (H302) Category 2 (H315) Category 2A (H319) Respiratory irritation (H335)
(2S,4S)-phenyl analog (CAS 96314-29-3) Likely similar to (2R,4S) analog Likely similar Likely similar Likely similar

Key Insight: The absence of safety data for the 4-fluoro-phenoxy compound necessitates caution.

Research Findings and Limitations

  • Stereochemical Impact: The (2S,4S) configuration is critical for bioactivity in chiral environments, as seen in protease inhibitors. Substitution at the 4-position (fluoro-phenoxy vs. phenyl) alters electronic and steric profiles, affecting binding affinity .
  • Data Gaps: Melting points, solubility, and detailed toxicity data for the 4-fluoro-phenoxy compound are unavailable, hindering direct comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid

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